3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine
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Description
“3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole compounds often involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .Molecular Structure Analysis
The molecular structure of “3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine” consists of a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Scientific Research Applications
Molecular and Crystal Structure Analysis
Research into compounds structurally related to 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, such as various triazolo and triazin derivatives, has provided insights into their molecular and crystal structures. For instance, studies have shown that these compounds can form crystals with specific symmetries and dimensions, indicating potential applications in materials science for designing molecular structures with desired physical properties (Dolzhenko et al., 2011).
Chemical Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of triazole derivatives, exploring their formation and the role of various substituents in determining their chemical behavior. These studies contribute to the field of organic chemistry by expanding the toolkit available for synthesizing novel compounds with potential applications in drug development, agrochemicals, and materials science (Dolzhenko et al., 2008).
Potential Biological Activity
While the direct biological applications of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine are not explicitly mentioned, related research into triazole derivatives highlights their potential biological activity. The synthesis and evaluation of triazole compounds, including their antimicrobial properties, suggest a promising area for further investigation into the biological applications of triazole derivatives, including those structurally related to 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (Beyzaei et al., 2019).
properties
IUPAC Name |
5-bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKPLCCVKXABQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253758 |
Source
|
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | |
CAS RN |
1243250-05-6 |
Source
|
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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